N-(2-Hydroxyethyl)acrylamide

概要

説明

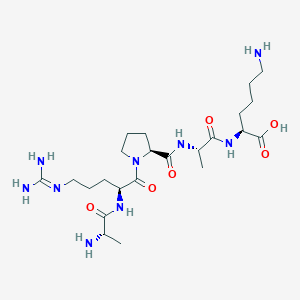

N-(2-Hydroxyethyl)acrylamide is a functional monomer that has been utilized in various polymerization processes to create polymers with specific properties. It is known for its ability to initiate enzymatic ring-opening polymerization without undergoing significant self-reaction, which is a common issue with similar compounds . This monomer has been used to synthesize high molecular weight polyacrylamides and polymethacrylamides, which serve as precursors for further chemical modifications .

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)acrylamide-based polymers can be achieved through radical polymerization, as demonstrated by the preparation of high molecular weight poly(N-acryloxysuccinimide) and poly(N-methacryloxysuccinimide) . Additionally, N-(2-Hydroxyethyl)acrylamide has been used as an initiator for the enzymatic ring-opening polymerization of ε-caprolactone and δ-valerolactone, leading to the formation of amphiphilic copolymers that can self-assemble into nanoparticles .

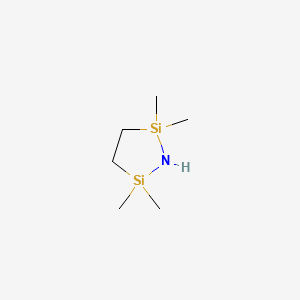

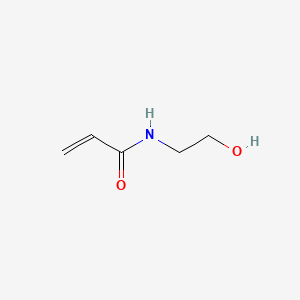

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)acrylamide and its derivatives is crucial for understanding their reactivity and properties. For instance, the atomic structure of a related compound, N-[2-(hydroxymethyl)-1,3-dihydroxy-2-propyl]acrylamide, has been described, and its crystal formation through hydrogen bonding has been observed . Such structural analyses are essential for the design of polymers with desired characteristics.

Chemical Reactions Analysis

N-(2-Hydroxyethyl)acrylamide exhibits unique reactivity patterns, as it does not fully react during enzymatic ring-opening polymerization, which is attributed to the initiated polymer chains having a higher affinity for the enzyme active site than the initiator alone . Moreover, reactions of heterocumulenes with organometallic reagents have shown that carbanions derived from alkoxy- and alkylthioethenes can add to isocyanates to yield N-substituted acrylamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl)acrylamide-derived polymers are influenced by their molecular structure and the nature of the polymerization process. For example, acrylamide/2-hydroxyethyl methacrylate hydrogels exhibit pH and temperature sensitivity, with their swelling behavior being non-Fickean and dependent on the acrylamide content . These properties are critical for applications in medicine, pharmacy, and bioengineering, where environmentally responsive materials are required.

科学的研究の応用

1. Hydrogel Composites

N-(2-Hydroxyethyl)acrylamide plays a significant role in the formulation of hydrogels, particularly in composites with graphene and graphene oxide. These hydrogels exhibit great importance in various industries such as pharmaceuticals, cosmetics, food, and textiles. Graphene enhances the electrical, thermal, and mechanical properties of these hydrogels, which are known for their ability to absorb large amounts of fluid without dissolving. Such hydrogels are sensitive to external stimuli, making them applicable in smart material technologies (Eraković, 2022).

2. Polymer Nanoparticles

N-(2-Hydroxyethyl)acrylamide has been used as a functional initiator for the enzymatic ring-opening polymerization of ε-caprolactone and δ-valerolactone, leading to the creation of nanoparticles. These nanoparticles are amphiphilic polymers capable of self-assembly and have demonstrated low cytotoxicity in vitro, making them suitable for biomedical applications, such as drug delivery systems (Lentz et al., 2022).

3. Voltage-Responsive Nanoparticles

Poly(N-(2-hydroxyethyl)acrylamide) with β-cyclodextrin can form supramolecular nanoparticles that respond to external voltage stimuli. This property allows the reversible transformation of these nanoparticles between different states, potentially useful in electronic and smart material applications (Wang, Pu, & Che, 2016).

4. Drug Release Systems

N-(2-Hydroxyethyl)acrylamide derivatives have been synthesized for applications such as corrosion inhibitors and in drug release systems. These derivatives can form hydrogels that are responsive to environmental factors like pH and temperature, which is crucial for controlled drug delivery (Abu-Rayyan et al., 2022).

5. Antifouling Nanogels

N-(2-Hydroxyethyl)acrylamide-based nanogels have been developed with antifouling properties and biodegradability. These nanogels are particularly promising for biomedical applications like targeted drug delivery systems due to their stability, low toxicity, and responsive behavior to biological environments (Zhao et al., 2013).

Safety and Hazards

将来の方向性

“N-(2-Hydroxyethyl)acrylamide” has potential applications in the preparation of hydrogels for the formation of a stimulo-responsive polymer for cell signaling and bioengineering research in the synthesis of lanthanide-based luminescent materials for sensors and bio-imaging . It can also be used in adhesives, coating materials, fiber modification agents, chemicals for paper making, and reactive diluents for ultraviolet curable resins .

作用機序

Target of Action

N-(2-Hydroxyethyl)acrylamide (HEAA) is a monofunctional monomer . It is an amphipathic polymer that can be used for a variety of applications .

Mode of Action

HEAA exhibits high reactivity of photo-polymerization and forms a hard coating film . The vinyl group of acrylamide, a related compound, is electron deficient and can be easily attacked by nucleophiles . This characteristic electrophilicity enables it to interact with nucleophilic biological macromolecules . As an amide monomer, HEAA is superior in resistance to hydrolysis and in adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate .

Biochemical Pathways

Acrylamide, a related compound, is metabolized in vivo by two pathways . The first is biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST): acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), glycidamide to N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA)

Pharmacokinetics

It is known that acrylamide is readily soluble in water and can be rapidly absorbed in the body as well as rapidly distributed in various tissues .

Result of Action

It is known that some compounds related to acrylamide, given orally, significantly reduced the immobility time in the fst and tst, indicating the antidepressant-like action .

Action Environment

It is known that heaa is stable under storage temperatures of 2-8°c .

特性

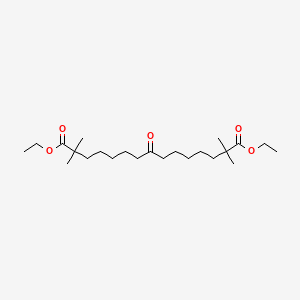

IUPAC Name |

N-(2-hydroxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-5(8)6-3-4-7/h2,7H,1,3-4H2,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUORTJUPDJJXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28156-60-7 | |

| Details | Compound: (2-Hydroxyethyl)acrylamide homopolymer | |

| Record name | (2-Hydroxyethyl)acrylamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28156-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80997843 | |

| Record name | N-(2-Hydroxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxyethyl)acrylamide | |

CAS RN |

7646-67-5 | |

| Record name | (2-Hydroxyethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of HEAA influence the properties of hydrogels?

A1: HEAA, as a hydrophilic monomer, significantly impacts hydrogel properties. It can enhance [] water solubility, [] biocompatibility, and contribute to the formation of [] thermosensitive hydrogels. For instance, in a study by Turczyn et al. [], the addition of HEAA to hydrogels based on N-isopropyl acrylamide derivatives resulted in altered drug release profiles due to its hydrophilic nature.

Q2: Can HEAA-based materials resist protein adsorption?

A2: Yes, polyHEAA exhibits excellent antifouling properties, effectively resisting nonspecific protein adsorption. Research by Chen et al. [] demonstrated that polyHEAA brushes, regardless of film thickness, could almost completely prevent protein adsorption from undiluted blood plasma and serum for an hour.

Q3: What is the molecular formula and weight of HEAA?

A3: The molecular formula of HEAA is C5H9NO2, and its molecular weight is 115.13 g/mol.

Q4: Are there spectroscopic techniques used to characterize HEAA-based materials?

A4: Yes, several spectroscopic techniques are employed. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the chemical structure of HEAA-based polymers. [, , ] Fourier transform infrared (FTIR) spectroscopy provides insights into the functional groups present in the material. [, ] Other techniques like surface plasmon resonance (SPR) [, ] and sum frequency generation (SFG) vibrational spectroscopy [] offer valuable information on surface properties and interactions.

Q5: How stable are polyHEAA-based hydrogels in biological environments?

A5: PolyHEAA-based hydrogels demonstrate remarkable stability in biological environments. Studies have shown that polyHEAA-coated gold nanoparticles retain their hydrodynamic size in human blood plasma and serum for up to 7 days. [] This stability makes them suitable for applications requiring long-term biocompatibility.

Q6: Can HEAA be used to create hydrogels with tunable mechanical properties?

A6: Yes, the mechanical properties of HEAA-based hydrogels can be tailored by incorporating other components or using specific fabrication techniques. For instance, Wu et al. [] developed a highly stretchable and tough hydrogel by combining a polyHEAA network with casein micelles. The resulting hydrogel exhibited a high compressive strength (36.5 MPa), stretchability (1460%), and toughness (∼5.98 MJ m-3) due to the synergistic interaction between the components.

Q7: Have computational methods been employed to study HEAA and its derivatives?

A8: Yes, computational chemistry techniques like molecular dynamics (MD) simulations have provided valuable insights into the behavior of HEAA at the molecular level. For example, MD simulations by Yang et al. [] revealed the influence of carbon spacer lengths in poly(N-hydroxyalkyl acrylamide) brushes on their hydration and antifouling properties.

Q8: How do structural modifications to HEAA derivatives impact their properties?

A9: Altering the carbon spacer length in HEAA derivatives directly affects their antifouling performance. Research by Yang et al. [] demonstrated that polyHMAA and polyHEAA, with shorter carbon spacer lengths, exhibit superior surface hydration and antifouling properties compared to their counterparts with longer spacer lengths. This highlights the significance of subtle structural variations in modulating the material's interaction with biological entities.

Q9: Are there strategies to enhance the stability of HEAA-based materials?

A10: Incorporating HEAA into specific formulations can improve stability. For example, in a study by Liu et al. [], a dual cross-linking strategy was employed to fabricate a pH-sensitive, stretchable, and stable ionogel artificial tongue. This approach incorporated HEAA into a network with MXene as a cross-linking agent, resulting in a material with excellent water retention and stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)